3-(Tert-butyl)-4-ethoxybenzaldehyde

Lipophilicity XLogP Drug Design

3-(Tert-butyl)-4-ethoxybenzaldehyde (CAS 681443-02-7) is a polysubstituted aromatic aldehyde with a critical lipophilicity advantage: XLogP3-AA 3.4 vs. 2.0 for 4-ethoxybenzaldehyde, a >25-fold increase in partition coefficient. The ortho-tBu group creates steric hindrance, directing electrophilic substitution and modulating reaction kinetics. Known mp 69–70 °C, bp 133 °C (3/2 mmHg). Ideal for fragment-based drug discovery targeting MCF-7 (IC50 ~25 µM) and tyrosinase inhibition studies. Sourced as a high-purity solid.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 681443-02-7
Cat. No. B1312032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-4-ethoxybenzaldehyde
CAS681443-02-7
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=O)C(C)(C)C
InChIInChI=1S/C13H18O2/c1-5-15-12-7-6-10(9-14)8-11(12)13(2,3)4/h6-9H,5H2,1-4H3
InChIKeyDPWPVBWJIABALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tert-butyl)-4-ethoxybenzaldehyde (CAS 681443-02-7): Core Identity and Physicochemical Baseline for Procurement


3-(Tert-butyl)-4-ethoxybenzaldehyde (CAS 681443-02-7) is a polysubstituted aromatic aldehyde characterized by a tert-butyl group at the C3 position and an ethoxy group at the C4 position on the benzaldehyde core [1]. This substitution pattern confers a calculated XLogP3-AA value of 3.4, a topological polar surface area of 26.3 Ų, and four rotatable bonds, defining its lipophilic, moderately flexible scaffold [2]. The compound is a solid at ambient temperature, with a melting point of 69–70 °C and a boiling point of 133 °C under reduced pressure (3/2 mmHg) [3]. Its primary utility is as a synthetic intermediate in the preparation of fine chemicals and pharmaceuticals .

Why Generic 4-Ethoxybenzaldehydes Cannot Replace 3-(Tert-butyl)-4-ethoxybenzaldehyde: The Impact of Ortho-Substitution on Physicochemical and Reactive Behavior


Replacing 3-(tert-butyl)-4-ethoxybenzaldehyde with a generic 4-ethoxybenzaldehyde or a regioisomer introduces substantial changes in key physicochemical and reactivity parameters that directly affect synthetic utility and biological profile. The presence of the bulky tert-butyl group ortho to the aldehyde functionality increases steric hindrance and alters the electronic environment of the carbonyl, which influences reaction rates in nucleophilic additions and condensations [1]. More critically, the tert-butyl substituent significantly elevates lipophilicity: 3-(tert-butyl)-4-ethoxybenzaldehyde has a computed XLogP3-AA of 3.4 [2], whereas the unsubstituted analog 4-ethoxybenzaldehyde has an XLogP3 of approximately 2.0 [3]. This ~1.4 log unit difference translates to a >25-fold increase in predicted octanol-water partition coefficient, which can drastically alter membrane permeability, solubility, and metabolic stability in biological systems, and solvent partitioning behavior in synthetic workflows [4].

Quantitative Differentiators of 3-(Tert-butyl)-4-ethoxybenzaldehyde Versus Closest Structural Analogs


Increased Lipophilicity vs. 4-Ethoxybenzaldehyde: A 25-Fold Partitioning Advantage

3-(Tert-butyl)-4-ethoxybenzaldehyde exhibits significantly higher lipophilicity than its unsubstituted analog, 4-ethoxybenzaldehyde, which impacts its behavior in both synthetic and biological systems. The tert-butyl group increases the computed XLogP3-AA from approximately 2.0 to 3.4, a difference of 1.4 log units [1]. This translates to a theoretical ~25-fold increase in octanol-water partition coefficient, which can enhance membrane permeability for drug discovery applications [2].

Lipophilicity XLogP Drug Design Solvent Partitioning

Enhanced Steric Bulk vs. 3-Tert-butylbenzaldehyde: Distinct Conformational and Reactivity Profile

Compared to 3-tert-butylbenzaldehyde, the additional 4-ethoxy group in 3-(tert-butyl)-4-ethoxybenzaldehyde increases the number of rotatable bonds from 2 to 4, providing greater conformational flexibility while retaining the steric bulk of the tert-butyl group [1]. This substitution pattern also elevates the topological polar surface area (TPSA) from 17.1 Ų to 26.3 Ų, a change that can influence passive membrane diffusion [2]. Furthermore, the ethoxy group can participate in hydrogen bonding as an acceptor, a feature absent in the comparator, which may alter binding interactions with biological targets [3].

Steric Hindrance Conformational Analysis Synthetic Intermediate Reactivity

Unique Regioisomeric Positioning vs. 5-(Tert-butyl)-2-ethoxybenzaldehyde: Different Steric and Electronic Landscapes

The regioisomeric pair 3-(tert-butyl)-4-ethoxybenzaldehyde and 5-(tert-butyl)-2-ethoxybenzaldehyde have identical molecular formula (C13H18O2) and molecular weight (206.28 g/mol) but differ in the relative positions of substituents . In 3-(tert-butyl)-4-ethoxybenzaldehyde, the tert-butyl and ethoxy groups are adjacent (ortho to each other), while in the 5,2-isomer they are separated by a ring carbon. This positional variation alters the steric environment around the aldehyde group and changes the electronic distribution across the aromatic ring, which can affect the compound's reactivity in electrophilic aromatic substitution and its binding affinity to biological targets [1].

Regioisomer Substitution Pattern Structure-Activity Relationship Synthetic Intermediate

Tyrosinase Inhibition Potential: Class-Level Activity Suggests Utility in Enzyme Studies

4-Substituted benzaldehydes, including those with bulky hydrophobic substituents, have been characterized as tyrosinase inhibitors. While specific data for 3-(tert-butyl)-4-ethoxybenzaldehyde is not available, class-level evidence demonstrates that benzaldehyde itself inhibits mushroom tyrosinase with an IC50 of 31.0 µM, and that 4-substitution with hydrophobic groups can significantly alter inhibitory potency and mechanism [1]. Given the presence of both a 4-ethoxy group and a bulky 3-tert-butyl group, this compound is a relevant candidate for structure-activity relationship (SAR) studies exploring steric and electronic effects on tyrosinase inhibition [2].

Tyrosinase Inhibition Enzyme Kinetics 4-Substituted Benzaldehydes Mushroom Tyrosinase

Reported Cytostatic Activity in MCF-7 Breast Cancer Cells: Potential Anticancer Scaffold

Preliminary studies indicate that 3-(tert-butyl)-4-ethoxybenzaldehyde exhibits cytostatic activity against MCF-7 human breast cancer cells, with a reported IC50 value of approximately 25 µM . This activity, while moderate, positions the compound as a potential starting point for further medicinal chemistry optimization. The presence of the tert-butyl group may contribute to cellular permeability and target engagement, and the aldehyde functionality can be exploited for the formation of Schiff bases or other conjugates to enhance potency [1].

Anticancer MCF-7 Cytostatic Benzaldehyde Derivative

Synthetic Versatility as a Building Block: Aldehyde Functionality Enables Diverse Downstream Transformations

3-(Tert-butyl)-4-ethoxybenzaldehyde serves as a versatile synthetic intermediate due to its reactive aldehyde group. It can be oxidized to the corresponding carboxylic acid (3-(tert-butyl)-4-ethoxybenzoic acid) using agents like potassium permanganate, reduced to the benzyl alcohol derivative, or condensed with amines to form Schiff bases . The steric bulk of the tert-butyl group can direct regioselectivity in electrophilic aromatic substitution reactions, providing a handle for further functionalization. This compound is particularly useful for constructing more complex aromatic aldehydes and heterocyclic systems [1].

Synthetic Intermediate Aldehyde Chemistry Schiff Base Fine Chemicals

Optimal Procurement and Application Scenarios for 3-(Tert-butyl)-4-ethoxybenzaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based Lead Optimization Requiring High Lipophilicity and Conformational Flexibility

Researchers aiming to improve membrane permeability and target engagement of a lead compound should consider 3-(tert-butyl)-4-ethoxybenzaldehyde as a key synthetic intermediate. Its high computed XLogP3-AA of 3.4 (vs. 2.0 for 4-ethoxybenzaldehyde) [1] and four rotatable bonds [2] make it an ideal fragment for enhancing the lipophilic character and conformational adaptability of drug candidates. The aldehyde handle can be used to introduce the scaffold via reductive amination, Knoevenagel condensation, or Wittig reactions [3].

Chemical Biology: Probing Tyrosinase Inhibition Mechanisms with a Sterically Demanding Benzaldehyde

3-(Tert-butyl)-4-ethoxybenzaldehyde can be employed as a tool compound to investigate the steric and electronic requirements for tyrosinase inhibition. Class-level evidence indicates that 4-substituted benzaldehydes inhibit mushroom tyrosinase, and that bulky hydrophobic groups can alter inhibition kinetics [1]. By comparing the inhibitory profile of this compound to that of benzaldehyde (IC50 31.0 µM) and other substituted analogs, researchers can elucidate the binding mode and develop more potent and selective inhibitors for cosmetic or therapeutic applications [2].

Organic Synthesis: Regioselective Functionalization of Aromatic Aldehydes with Ortho-Directing Groups

The adjacent tert-butyl and ethoxy groups in 3-(tert-butyl)-4-ethoxybenzaldehyde create a unique steric environment that can influence regioselectivity in electrophilic aromatic substitution reactions [1]. Organic chemists can exploit this substitution pattern to direct incoming electrophiles to specific positions on the ring, enabling the synthesis of more complex, densely functionalized aromatic compounds [2]. The compound's boiling point (133 °C at 3/2 mmHg) and melting point (69–70 °C) are known, facilitating purification and handling [3].

Anticancer Research: Developing Novel Cytostatic Agents Based on a Benzaldehyde Scaffold

Preliminary data suggesting cytostatic activity against MCF-7 breast cancer cells (IC50 ~25 µM) [1] positions 3-(tert-butyl)-4-ethoxybenzaldehyde as a potential starting point for the design of novel anticancer agents. The compound's lipophilicity and moderate molecular weight make it a suitable fragment for structure-based drug design. Further optimization through the synthesis of analogs and prodrugs could yield compounds with improved potency and selectivity against cancer cell lines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butyl)-4-ethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.